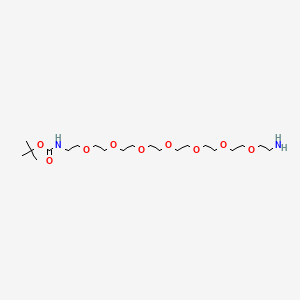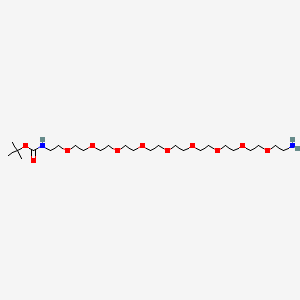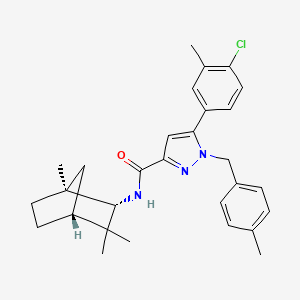
UCF-101
Descripción general
Descripción
Mammalian Omi/HtrA2 is a serine protease localized in mitochondria with close homology to bacterial HtrA chaperones. It is released from the mitochondria in response to apoptotic stimuli whereupon it induces cell death through both a caspase-dependent manner and a mechanism that involves its protease activity. UCF 101 is an inhibitor of the proteolytic activity of Omi/HtrA2 (IC50 = 9.5 μM). It is highly specific for Omi/HtrA2, demonstrating less potent activity when tested against a panel of various other serine proteases (IC50s range from 200 to >500 μM). Additionally, UCF 101 is naturally fluorescent, thus enabling the visualization of its entry into cells. UCF 101 has been used to decrease cerebral infarct size in a rat model of cerebral ischemia, demonstrating neuroprotective effects by reducing apoptosis of cortical cells. It has also been reported to be protective of cardiomyocytes against ischemic injury through a mechanism that prevents Omi/HtrA2 proteolysis of Thanatos-associated protein 5, a cardiac-specific nuclear protein that controls cell cycle progression.
UCF-101 is a selective inhibitor of the pro-apoptotic mitochondrial serine protease Omi/HtrA2 involved in the cellular response to thermal and oxidative stress.
Aplicaciones Científicas De Investigación
Diferenciación Miogénica
UCF-101 se ha utilizado para estudiar el proceso de diferenciación miogénica. Se encontró que la inhibición de la actividad proteasa de la proteína A2 de requerimiento de alta temperatura (HtrA2) por this compound reprime la diferenciación miogénica . Esto es particularmente relevante en el contexto de la sarcopenia, una condición caracterizada por la pérdida de masa muscular y función con la edad .
Proteostasis Mitocondrial
This compound juega un papel crucial en el mantenimiento de la proteostasis mitocondrial. HtrA2, la proteína que inhibe this compound, regula la proteostasis en el espacio intermembrana mitocondrial (IMS). Los ratones deficientes en la actividad proteasa de HtrA2 muestran un fenotipo distinto de sarcopenia .
Respuesta de proteína no plegada (UPRmt)
This compound se ha utilizado para estudiar la respuesta de proteína no plegada mitocondrial (UPRmt). Cuando los mioblastos C2C12 fueron tratados con this compound durante el proceso de diferenciación, las proteínas relacionadas con UPRmt fueron reguladas al alza . Esto sugiere que un desequilibrio de la proteostasis del IMS mitocondrial puede inhibir la diferenciación miogénica a través de la vía UPRmt .
Reconocimiento de acción
This compound también es el nombre de un conjunto de datos utilizado para el reconocimiento de acción en videos. El conjunto de datos this compound consta de 13.320 clips de video clasificados en 101 categorías. Estas categorías se pueden clasificar en 5 tipos: Movimiento corporal, Interacciones humano-humano, Interacciones humano-objeto, Tocar instrumentos musicales y Deportes .
Generación de video
El conjunto de datos this compound se ha utilizado en el campo de la generación de video. Los investigadores han utilizado este conjunto de datos para entrenar y evaluar modelos para generar secuencias de video realistas .
Aprendizaje de tiro cero
El conjunto de datos this compound también se ha utilizado en el campo del aprendizaje de tiro cero. Este es un tipo de aprendizaje automático donde el modelo está entrenado para reconocer objetos o acciones que no ha visto durante el entrenamiento .
Mecanismo De Acción
Target of Action
UCF-101 is a competitive inhibitor of the protease Omi/HtrA2 . Omi/HtrA2 is a serine protease that plays a crucial role in cellular processes, including apoptosis and stress response .
Mode of Action
This compound interacts with Omi/HtrA2 by competitively and reversibly inhibiting its protease activity . This inhibition prevents Omi/HtrA2 from performing its normal function, leading to changes in cellular processes where Omi/HtrA2 is involved .
Biochemical Pathways
This compound’s inhibition of Omi/HtrA2 impacts several biochemical pathways. It has been observed to inhibit the upregulation of Bax, cleaved caspase-3, and cleaved caspase-9, which are key players in the apoptosis pathway . Additionally, this compound activates the JNK/ERK/P38 signaling pathway , which is involved in cellular responses to stress.
Pharmacokinetics
It is known that this compound is cell-permeable , suggesting that it can readily cross cell membranes to exert its effects.
Result of Action
This compound has been shown to have neuroprotective and cardioprotective effects . It reduces apoptosis, or programmed cell death, in neurons and cardiac cells . This is likely due to its inhibition of key proteins in the apoptosis pathway, such as Bax and caspases .
Análisis Bioquímico
Biochemical Properties
UCF-101 interacts with the pro-apoptotic protease Omi/HtrA2, inhibiting its activity . The IC50 value for this interaction is 9.5 μM . This compound exhibits very little activity against various other serine proteases .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the upregulation of Bax, cleaved caspase-3 and cleaved caspase-9, and activate the JNK/ERK/P38 signaling pathway . Furthermore, this compound treatment inhibited the upregulation of glial fibrillary acidic protein (GFAP), vimentin, Iba1 and CD68 in mice with IR injury .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the pro-apoptotic protease Omi/HtrA2, thereby preventing apoptosis . It also influences cell signaling pathways, including the JNK/ERK/P38 pathway .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have protective effects against cerebral ischemia/reperfusion (CIR) injury
Propiedades
IUPAC Name |
5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17N3O5S/c31-25-22(17-20-15-16-24(35-20)21-13-7-8-14-23(21)30(33)34)26(32)29(19-11-5-2-6-12-19)27(36)28(25)18-9-3-1-4-10-18/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNSXBXKNMWKEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C(=O)N(C2=S)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360330 | |
| Record name | High Temperature Requirement A2 Inhibitor I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313649-08-0, 5568-25-2 | |
| Record name | UCF 101 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313649080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | High Temperature Requirement A2 Inhibitor I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 313649-08-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea](/img/new.no-structure.jpg)







